molecular formula C13H15F3O3 B8130285 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid

2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid

Cat. No.: B8130285
M. Wt: 276.25 g/mol
InChI Key: KSOIWMJQDLIUEB-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid is a synthetic organic compound characterized by a benzyl group substituted with a 2,2,2-trifluoroethoxy moiety at the para position, linked to a butanoic acid chain. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

2-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c1-2-10(12(17)18)7-9-3-5-11(6-4-9)19-8-13(14,15)16/h3-6,10H,2,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOIWMJQDLIUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoroethoxybenzyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as sulfuric acid, to form 4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Alkylation Reaction: The 4-(2,2,2-trifluoroethoxy)benzyl alcohol is then subjected to an alkylation reaction with butanoic acid or its derivatives, using reagents like thionyl chloride or phosphorus tribromide, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties due to the presence of the trifluoroethoxy group.

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethoxy group in 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid distinguishes it from analogs with bulkier or less electronegative substituents. For example:

Compound Name Key Substituent Molecular Weight (g/mol) Key Properties Reference
This compound 2,2,2-Trifluoroethoxy ~292.2 (estimated) High electronegativity, moderate lipophilicity N/A
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 1,1,3,3-Tetramethylbutylphenoxy 310.4 High hydrophobicity, steric bulk
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole heterocycle 219.26 Enhanced acidity, π-π stacking capability

Key Observations:

  • Lipophilicity : While less bulky than the tetramethylbutyl group in ’s compound, trifluoroethoxy improves membrane permeability relative to polar substituents like hydroxyl or carboxylate groups.
  • Steric Considerations: The benzyl-butanoic acid linkage offers conformational flexibility, contrasting with rigid thiazole-containing analogs (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid), which prioritize planar interactions .

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